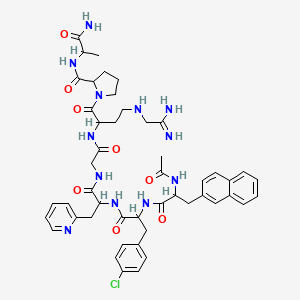![molecular formula C11H9NO3 B15096277 2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid](/img/structure/B15096277.png)
2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid is an organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol It is a derivative of cyclohepta[b]pyrrole, featuring a seven-membered ring fused to a pyrrole ring, with an acetic acid moiety attached to the third position of the pyrrole ring
Vorbereitungsmethoden
The synthesis of 2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by a Michael addition reaction . The reaction conditions typically include the use of organic solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling agents (e.g., EDC, HATU). The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and can be used to study reaction mechanisms and pathways.
Medicine: Its derivatives may have potential therapeutic applications, particularly in the design of novel drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid involves its ability to form covalent bonds with other molecules. The maleimide group in the compound reacts with thiol groups to form stable covalent bonds, enabling the connection of biomolecules with thiol groups . This property is particularly useful in the development of biomolecule conjugates and probes for scientific research.
Vergleich Mit ähnlichen Verbindungen
2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid can be compared with other similar compounds, such as:
N-Maleimidoacetic acid: This compound also contains a maleimide group and is used in similar applications for forming covalent bonds with thiol groups.
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Another compound with a similar structure, used in the synthesis of glycan probes.
2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids: These compounds are prepared from 2-aminopyridines and have applications in biological research.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields of research.
Eigenschaften
Molekularformel |
C11H9NO3 |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
2-(2-oxo-1H-cyclohepta[b]pyrrol-3-yl)acetic acid |
InChI |
InChI=1S/C11H9NO3/c13-10(14)6-8-7-4-2-1-3-5-9(7)12-11(8)15/h1-5H,6H2,(H,12,15)(H,13,14) |
InChI-Schlüssel |
YXZUAYZADHCSPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C(C(=O)N2)CC(=O)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B15096217.png)









![2-[[2-(2,6-Diaminohexanoylamino)acetyl]amino]pentanedioic acid](/img/structure/B15096262.png)
![8-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4,7,8,9,10-hexahydro-2H-[1,4]dioxepino[2,3-g]isoquinoline](/img/structure/B15096275.png)

